1,8-Azulenedione, octahydro-
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Overview
Description
1,8-Azulenedione, octahydro- is a derivative of azulene, a non-alternant, non-benzenoid aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five- and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment. The octahydro- derivative of 1,8-azulenedione is a saturated form, meaning it has additional hydrogen atoms compared to its unsaturated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-azulenedione, octahydro- typically involves the hydrogenation of azulene derivatives. One common method includes the catalytic hydrogenation of 1,8-azulenedione using palladium on carbon (Pd-C) as a catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent such as ethanol or ethyl acetate .
Industrial Production Methods: Industrial production of 1,8-azulenedione, octahydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of hydrogenation and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,8-Azulenedione, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the five- or seven-membered rings, often using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,8-Azulenedione, octahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 1,8-azulenedione, octahydro- involves its interaction with molecular targets through its aromatic ring system. The compound can intercalate into DNA, disrupting the normal function of nucleic acids. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Azulene: The parent compound, known for its blue color and aromatic properties.
Naphthalene: An isomer of azulene, colorless and with different electronic properties.
Indolizine: Another nitrogen-containing heterocycle with similar aromatic characteristics.
Uniqueness: 1,8-Azulenedione, octahydro- stands out due to its saturated structure, which imparts greater stability and different reactivity compared to its unsaturated counterparts. Its unique combination of aromaticity and saturation makes it a versatile compound in various applications .
Properties
CAS No. |
60719-18-8 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,8a-octahydroazulene-1,8-dione |
InChI |
InChI=1S/C10H14O2/c11-8-4-2-1-3-7-5-6-9(12)10(7)8/h7,10H,1-6H2 |
InChI Key |
IMIOGAXNSIMJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2C(C1)CCC2=O |
Origin of Product |
United States |
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